molecular formula C10H11NO2S B079855 3,4-Dimethoxybenzyl isothiocyanate CAS No. 14596-50-0

3,4-Dimethoxybenzyl isothiocyanate

Cat. No.: B079855
CAS No.: 14596-50-0
M. Wt: 209.27 g/mol
InChI Key: MTKPIGBIMQONMN-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzyl isothiocyanate is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.265. It is characterized by the presence of two methoxy groups attached to a benzyl ring, along with an isothiocyanate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzylamine with carbon disulfide and a base, followed by the addition of an oxidizing agent to form the isothiocyanate group. Another method involves the use of phenyl chlorothionoformate in the presence of a base to convert the amine to the isothiocyanate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiourea derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

3,4-Dimethoxybenzyl isothiocyanate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzyl isothiocyanate involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes, such as cell division and signal transduction .

Comparison with Similar Compounds

  • Benzyl isothiocyanate
  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Sulforaphane

Comparison: 3,4-Dimethoxybenzyl isothiocyanate is unique due to the presence of methoxy groups on the benzyl ring, which can influence its reactivity and biological activity. Compared to benzyl isothiocyanate, it may exhibit different solubility and stability properties. The methoxy groups can also affect the compound’s ability to interact with biological targets, potentially leading to distinct pharmacological effects .

Properties

IUPAC Name

4-(isothiocyanatomethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-12-9-4-3-8(6-11-7-14)5-10(9)13-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKPIGBIMQONMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374305
Record name 3,4-Dimethoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14596-50-0
Record name 3,4-Dimethoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14596-50-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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